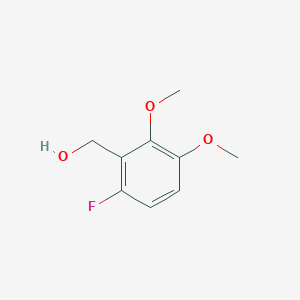

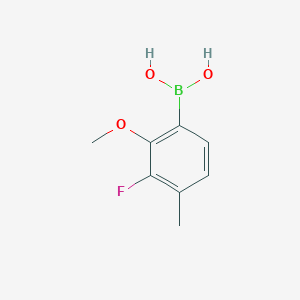

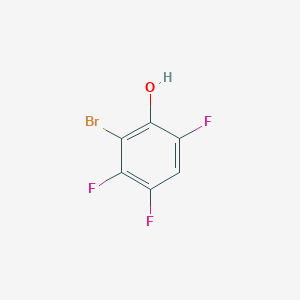

2,3-Dimethoxy-6-fluorobenzyl alcohol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

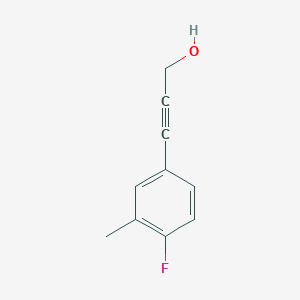

2,3-Dimethoxy-6-fluorobenzyl alcohol is a chemical compound with the IUPAC name (6-fluoro-2,3-dimethoxyphenyl)methanol . It has a molecular weight of 186.18 and its InChI code is 1S/C9H11FO3/c1-12-8-4-3-7(10)6(5-11)9(8)13-2/h3-4,11H,5H2,1-2H3 .

Chemical Reactions Analysis

As an alcohol, this compound might undergo typical reactions of alcohols. These include conversion into alkyl halides, tosylates, dehydration to yield alkenes, and conversion into esters . The specific reactions that this compound undergoes could depend on the reaction conditions and the presence of other functional groups in theApplications De Recherche Scientifique

Mechanistic Insights in Oxidation Reactions

Research on similar benzyl alcohol derivatives, like 2,5-dimethoxybenzyl alcohol, has provided valuable mechanistic insights into oxidation reactions. These studies have revealed that the presence of specific metal ions can significantly enhance the reactivity of non-heme iron(IV)-oxo complexes towards benzyl alcohols. Such findings highlight the role of electron transfer and proton transfer processes in the oxidation mechanisms, potentially guiding the development of more efficient catalytic systems for organic synthesis and industrial applications (Morimoto et al., 2012).

Advances in Protecting Groups for Alcohols

In the realm of synthetic organic chemistry, the introduction of novel protecting groups for alcohols is a crucial area of study. For instance, the development of the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group has shown promise as a new benzyl ether-type protecting group. This group offers stability under oxidizing conditions and is compatible with certain deprotection strategies, which could be beneficial for the synthesis of complex organic molecules, including those derived from or related to 2,3-Dimethoxy-6-fluorobenzyl alcohol (Crich, Li, & Shirai, 2009).

Role in Biomimetic Oxidation Studies

Biomimetic oxidation of lignin model compounds, such as veratryl alcohol, using metalloporphyrins or enzymes in non-traditional solvents like ionic liquids, offers insights into the degradation of complex plant polymers. Such studies are pertinent to understanding the breakdown and conversion of lignin into valuable chemical feedstocks, where derivatives like this compound could serve as model substrates or intermediates (Kumar, Jain, & Chauhan, 2007).

Understanding Catalysis through Aryl-Alcohol Oxidase

Research on aryl-alcohol oxidase (AAO) has contributed to the understanding of enzymatic catalysis, particularly in the oxidation of benzyl alcohols to their corresponding aldehydes. This knowledge is crucial for biotechnological applications, such as the enzymatic synthesis of fine chemicals and pharmaceuticals, potentially involving compounds like this compound (Ferreira et al., 2015).

Photochemistry and Solvolytic Reactivity

Studies on the photochemistry and solvolytic reactivity of dimethoxybenzyl compounds have shed light on the behavior of these molecules under various conditions. Such research can inform the design of new photoreactive materials or the development of synthetic strategies for pharmaceuticals, where this compound might be employed as a precursor or intermediate (DeCosta, Howell, Pincock, & Rifai, 2000).

Propriétés

IUPAC Name |

(6-fluoro-2,3-dimethoxyphenyl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO3/c1-12-8-4-3-7(10)6(5-11)9(8)13-2/h3-4,11H,5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUKQHVLVCCBCAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)F)CO)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Benzenesulfonyl)-6-chloro-pyrrolo[3,2-c]pyridine](/img/structure/B6343065.png)

![2-Amino-5-(furan-2-yl)-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6343138.png)